C.I. Pigment Red 38
Overview
Description
C.I. Pigment Red 38 is a synthetic organic pigment known for its vibrant red color. It is widely used in various industries, including textiles, plastics, paints, inks, and cosmetics. This pigment is valued for its excellent color strength, lightfastness, and stability, making it a popular choice for applications requiring long-lasting and vivid coloration.
Preparation Methods
Synthetic Routes and Reaction Conditions: C.I. Pigment Red 38 is typically synthesized through a diazotization reaction followed by coupling with a suitable coupling component. The process involves the following steps:
Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.
Coupling: The diazonium salt is then reacted with a coupling component, such as a naphthol derivative, to form the azo pigment.
Industrial Production Methods: Industrial production of this compound involves large-scale batch or continuous processes. The reaction conditions are carefully controlled to ensure consistent quality and yield. The pigment is then filtered, washed, and dried to obtain the final product in powder form.
Chemical Reactions Analysis
Types of Reactions: C.I. Pigment Red 38 undergoes various chemical reactions, including:
Oxidation: The pigment can be oxidized under certain conditions, leading to changes in its color properties.
Reduction: Reduction reactions can alter the pigment’s structure and color.
Substitution: The pigment can undergo substitution reactions with different reagents, modifying its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are used.
Substitution: Various reagents, including halogens and alkylating agents, can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinonoid structures, while reduction can result in the formation of amines.
Scientific Research Applications
C.I. Pigment Red 38 has a wide range of scientific research applications, including:
Chemistry: Used as a standard pigment in analytical chemistry for studying pigment properties and reactions.
Biology: Employed in biological staining techniques to highlight specific structures in cells and tissues.
Medicine: Investigated for potential use in drug delivery systems and as a marker in medical diagnostics.
Industry: Widely used in the production of colored plastics, paints, inks, and textiles due to its excellent stability and color properties.
Mechanism of Action
The mechanism by which C.I. Pigment Red 38 exerts its effects is primarily through its interaction with light. The pigment absorbs specific wavelengths of light, resulting in its characteristic red color. The molecular structure of the pigment allows it to interact with various substrates, providing strong adhesion and color retention. The pathways involved include the formation of stable chemical bonds with the substrate, ensuring long-lasting coloration.
Comparison with Similar Compounds
C.I. Pigment Red 38 can be compared with other similar compounds, such as:
C.I. Pigment Red 146: Another azo pigment with similar applications but different shade and stability properties.
C.I. Pigment Red 170: Known for its excellent lightfastness and heat stability, making it suitable for high-performance applications.
C.I. Pigment Red 112: A naphthol-based pigment with good color strength and stability but different hue compared to this compound.
Uniqueness: this compound is unique due to its specific shade of red, excellent lightfastness, and stability. Its versatility in various applications, from industrial to scientific research, sets it apart from other pigments.
Properties
IUPAC Name |
ethyl 4-[[2-chloro-4-[3-chloro-4-[(3-ethoxycarbonyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]phenyl]phenyl]diazenyl]-5-oxo-1-phenyl-4H-pyrazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H28Cl2N8O6/c1-3-51-35(49)31-29(33(47)45(43-31)23-11-7-5-8-12-23)41-39-27-17-15-21(19-25(27)37)22-16-18-28(26(38)20-22)40-42-30-32(36(50)52-4-2)44-46(34(30)48)24-13-9-6-10-14-24/h5-20,29-30H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLYDMIIYRWUYBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C1N=NC2=C(C=C(C=C2)C3=CC(=C(C=C3)N=NC4C(=NN(C4=O)C5=CC=CC=C5)C(=O)OCC)Cl)Cl)C6=CC=CC=C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H28Cl2N8O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20863750 | |
Record name | C.I. Pigment Red 38 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20863750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
739.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
Record name | 1H-Pyrazole-3-carboxylic acid, 4,4'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(2,1-diazenediyl)]bis[4,5-dihydro-5-oxo-1-phenyl-, 3,3'-diethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
6358-87-8 | |
Record name | C.I. Pigment Red 38 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6358-87-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | C.I. Pigment Red 38 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006358878 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pigment Red 38 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16093 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1H-Pyrazole-3-carboxylic acid, 4,4'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(2,1-diazenediyl)]bis[4,5-dihydro-5-oxo-1-phenyl-, 3,3'-diethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | C.I. Pigment Red 38 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20863750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethyl 4,4'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[4,5-dihydro-5-oxo-1-phenyl-1H-pyrazole-3-carboxylate] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.171 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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